molecular formula C14H19N3O3S B2612195 N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)-3-甲氧基苯磺酰胺 CAS No. 1235325-86-6

N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)-3-甲氧基苯磺酰胺

货号: B2612195
CAS 编号: 1235325-86-6
分子量: 309.38
InChI 键: BJKIEDQXVQZDQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the sulfonamide group would likely have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring and the sulfonamide group could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

科学研究应用

合成和生物活性

一项研究详细阐述了新型磺酰胺衍生物的合成,包括带有1,3,4-恶二唑部分的衍生物,并评估了它们的抗 HIV 和抗真菌活性。这项研究重点介绍了此类磺酰胺化合物在治疗传染性疾病方面的化学通用性和潜在生物医学应用 (Zareef 等人,2007)。

光动力疗法应用

另一项研究重点关注合成和表征用磺酰胺衍生物基团取代的新型锌酞菁化合物。这些化合物表现出较高的单线态氧量子产率,表明它们有可能成为光动力疗法中癌症治疗的有效光敏剂 (Pişkin、Canpolat 和 Öztürk,2020)。

抗癌特性

已经研究了磺酰胺衍生物的抗癌特性,揭示了这些化合物在癌症治疗中的潜力。例如,一种特定的磺酰胺化合物在分子对接研究中作为抗乳腺癌剂显示出有希望的结果 (Putri 等人,2021)。

针对抗炎应用的 COX-2 抑制

对磺酰胺药效团的研究已经确定了具有潜在 COX-2 抑制活性的化合物,表明它们可用于开发新的抗炎药 (Hassan,2014)。

分子结构和相互作用研究

对磺酰胺化合物(例如研究 N-(4-甲氧基苯甲酰)-2-甲基苯磺酰胺)的分子结构和相互作用能的研究,提供了对其化学性质的见解,以及在设计更有效的分子用于各种治疗和工业应用方面的潜在应用 (Karakaya 等人,2015)。

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

未来方向

The future research directions for this compound could include further studies to understand its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended for use as a drug .

属性

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKIEDQXVQZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。